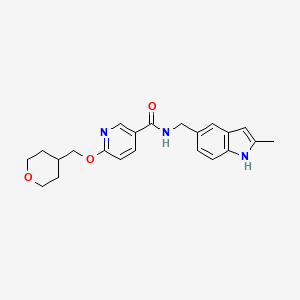![molecular formula C12H16N4O2S B2728344 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2097933-21-4](/img/structure/B2728344.png)
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C12H16N4O2S and its molecular weight is 280.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that falls within a broader class of chemical entities known for their diverse applications in scientific research, particularly in the synthesis of novel molecules with potential biological activities. These compounds are part of a group that includes various derivatives synthesized for exploring pharmacological properties and chemical interactions. For instance, triazole derivatives exhibit valuable pharmacological properties, including anti-convulsive activity, which is useful for the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981). Furthermore, the exploration into 1,2,4-triazole thioether derivatives has led to the identification of new DNA methylation inhibitors, showcasing the compound's role in anti-tumor activity and its impact on the methylation level of tumor DNA (Hovsepyan et al., 2018).
Biological Applications
The chemical framework of this compound is conducive to modifications that enhance biological activity, including antimicrobial and antiviral properties. For example, the clubbed quinazolinone and 4-thiazolidinone derivatives have been investigated for their potential as antimicrobial agents, demonstrating the versatility and potential of such compounds in developing new treatments (Desai, Dodiya, & Shihora, 2011). Additionally, derivatives of 1,2,4-triazole and 1,3,4-thiadiazole have been synthesized, revealing their ability to inhibit the methylation of tumor DNA in vitro, highlighting the compound's significance in researching cancer treatment methodologies (Hovsepyan et al., 2019).
Mechanism of Action
Target of Action
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is a dual inhibitor of serotonin and norepinephrine reuptake . Serotonin and norepinephrine are neurotransmitters that play a crucial role in mood regulation and pain perception.
Mode of Action
This compound interacts with its targets, the serotonin and norepinephrine transporters, by binding to them and inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission and leading to improved mood and pain relief.
Biochemical Pathways
The action of this compound affects the serotonin and norepinephrine pathways . By inhibiting the reuptake of these neurotransmitters, it impacts the downstream effects associated with these pathways, including mood regulation and pain perception.
Result of Action
The molecular and cellular effects of this compound’s action include increased neurotransmission due to elevated levels of serotonin and norepinephrine in the synaptic cleft . This leads to improved mood and pain relief.
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules . . These interactions can influence the function of these biomolecules and alter the course of biochemical reactions.
Cellular Effects
Based on the known effects of similar thiophene derivatives, it can be hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-12(18,5-9-3-4-19-7-9)8-13-11(17)10-6-16(2)15-14-10/h3-4,6-7,18H,5,8H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKPMAPMVIHFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CN(N=N2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



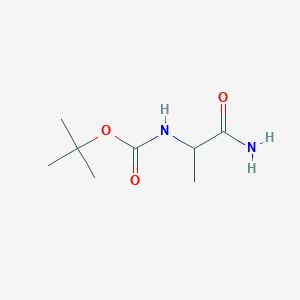
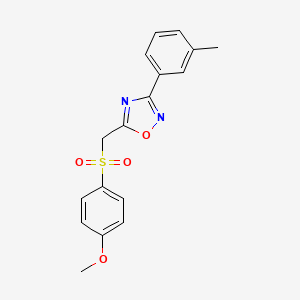
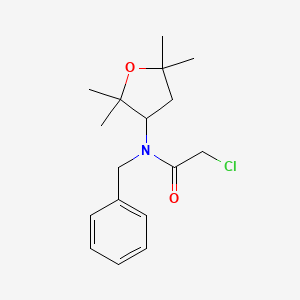
![Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2728267.png)
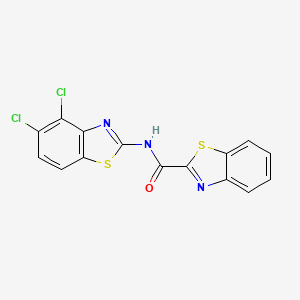
![5-({[3-(carboxymethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2728269.png)
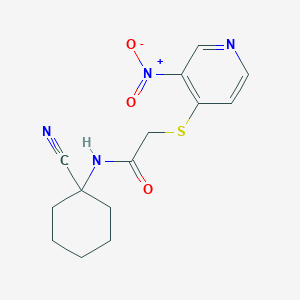
![N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B2728275.png)



